Cas no 40635-11-8 (6,7-Dichloroquinoline)
6,7-Dichloroquinoline Chemical and Physical Properties
Names and Identifiers
-
- 6,7-Dichloroquinoline
- 6.7-Dichlor-chinolin
- Quinoline,6,7-dichloro
- AS-42351
- FT-0770300
- MFCD09878431
- A873266
- SB67827
- SCHEMBL1750620
- DTXSID10561531
- 40635-11-8
- AKOS006310463
- CS-0452209
- DB-070069
-
- MDL: MFCD09878431
- Inchi: 1S/C9H5Cl2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H
- InChI Key: VOEBOQZMOGFLTJ-UHFFFAOYSA-N
- SMILES: ClC1C(=CC2C(=CC=CN=2)C=1)Cl
Computed Properties
- Exact Mass: 196.98000
- Monoisotopic Mass: 196.9799046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Density: 1.408
- Boiling Point: 311.054 °C at 760 mmHg
- Flash Point: 311.054 °C at 760 mmHg
- PSA: 12.89000
- LogP: 3.54160
6,7-Dichloroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D435823-10mg |
6,7-Dichloroquinoline |
40635-11-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D435823-50mg |
6,7-Dichloroquinoline |
40635-11-8 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D435823-100mg |
6,7-Dichloroquinoline |
40635-11-8 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Alichem | A189005172-25g |
6,7-Dichloroquinoline |
40635-11-8 | 95% | 25g |
$1085.28 | 2023-09-02 | |
| Chemenu | CM144875-5g |
6,7-dichloroquinoline |
40635-11-8 | 95% | 5g |
$337 | 2021-08-05 | |
| Apollo Scientific | OR901961-1g |
6,7-Dichloroquinoline |
40635-11-8 | 98% | 1g |
£115.00 | 2025-02-20 | |
| Apollo Scientific | OR901961-5g |
6,7-Dichloroquinoline |
40635-11-8 | 98% | 5g |
£300.00 | 2025-02-20 | |
| Chemenu | CM144875-5g |
6,7-dichloroquinoline |
40635-11-8 | 95% | 5g |
$*** | 2023-05-30 | |
| abcr | AB273965-1 g |
6,7-Dichloroquinoline, 98%; . |
40635-11-8 | 98% | 1g |
€212.00 | 2023-06-22 | |
| abcr | AB273965-5 g |
6,7-Dichloroquinoline, 98%; . |
40635-11-8 | 98% | 5g |
€552.00 | 2023-06-22 |
6,7-Dichloroquinoline Suppliers
6,7-Dichloroquinoline Related Literature
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Michael E. El-Kommos,Amal S. Yanni Analyst 1988 113 1091
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Mario Kubanik,Nelson Y. S. Lam,Hannah U. Holtkamp,Tilo S?hnel,Robert F. Anderson,Stephen M. F. Jamieson,Christian G. Hartinger Chem. Commun. 2018 54 992
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Yang Ding,Qiong Wu,Kangdi Zheng,Linkun An,Xiaoying Hu,Wenjie Mei RSC Adv. 2015 5 63330
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Ramdas Nishanth Rao,Kaushik Chanda Chem. Commun. 2022 58 343
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V. M. Clark,D. W. Hutchinson,A. R. Lyons,R. K. Roschnik J. Chem. Soc. C 1969 233
Additional information on 6,7-Dichloroquinoline
Introduction to 6,7-Dichloroquinoline (CAS No: 40635-11-8)
6,7-Dichloroquinoline, identified by its Chemical Abstracts Service (CAS) number 40635-11-8, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and chemical research. This compound belongs to the quinoline family, which is well-known for its diverse biological activities and applications in medicinal chemistry. The presence of chlorine substituents at the 6th and 7th positions enhances its reactivity and utility in synthetic chemistry, making it a valuable intermediate in the development of various pharmacologically active molecules.
The structural framework of 6,7-Dichloroquinoline consists of a benzene ring fused to a pyridine ring, with two chlorine atoms attached at specific positions. This structural motif contributes to its unique electronic properties and binding characteristics, which are exploited in the design of drugs targeting a wide range of diseases. In recent years, there has been a surge in research focused on quinoline derivatives due to their potential as antimicrobial, antimalarial, and anticancer agents.
One of the most compelling aspects of 6,7-Dichloroquinoline is its role as a key intermediate in the synthesis of more complex molecules. Its chlorinated structure allows for further functionalization through various chemical reactions, such as nucleophilic aromatic substitution, cross-coupling reactions, and metal-catalyzed transformations. These reactions enable the introduction of additional functional groups, leading to the creation of novel compounds with enhanced biological activity.
In the realm of pharmaceutical research, 6,7-Dichloroquinoline has been extensively studied for its potential applications in drug discovery. Recent studies have highlighted its utility in the development of inhibitors targeting specific enzymes and receptors involved in diseases such as cancer and infectious disorders. For instance, derivatives of 6,7-Dichloroquinoline have shown promise in inhibiting kinases and other enzymes that play a crucial role in tumor progression.
The antimicrobial properties of 6,7-Dichloroquinoline have also been explored in detail. Researchers have demonstrated that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, as well as fungi. This has opened up new avenues for the development of antibiotics and antifungal agents that can combat drug-resistant strains. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
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